molecular formula C23H21N3O4 B11312456 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11312456
M. Wt: 403.4 g/mol
InChI Key: ZQOUKPWQNHEPHF-UHFFFAOYSA-N
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Description

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a chromene ring, and a carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring through a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde This is followed by the formation of the chromene ring via a cyclization reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for drug development and other scientific research applications.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H21N3O4/c1-14-4-9-18-19(27)12-20(30-22(18)15(14)2)23(28)25-21-10-11-24-26(21)13-16-5-7-17(29-3)8-6-16/h4-12H,13H2,1-3H3,(H,25,28)

InChI Key

ZQOUKPWQNHEPHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC)C

Origin of Product

United States

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